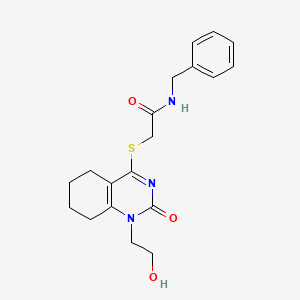

N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 941888-04-6

Cat. No.: VC6601296

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941888-04-6 |

|---|---|

| Molecular Formula | C19H23N3O3S |

| Molecular Weight | 373.47 |

| IUPAC Name | N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H23N3O3S/c23-11-10-22-16-9-5-4-8-15(16)18(21-19(22)25)26-13-17(24)20-12-14-6-2-1-3-7-14/h1-3,6-7,23H,4-5,8-13H2,(H,20,24) |

| Standard InChI Key | VHUKAQVJJXUKMR-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, reflects its intricate architecture:

-

A hexahydroquinazolinone core (1,2,5,6,7,8-hexahydroquinazolin-2-one) provides a bicyclic framework with partial saturation, enhancing conformational flexibility .

-

A 2-hydroxyethyl substituent at position 1 introduces polarity and hydrogen-bonding capacity, critical for solubility and target interactions .

-

A thioacetamide linker bridges the quinazolinone core to a benzyl group, enabling π-π stacking interactions and modulating pharmacokinetic properties .

The IUPAC name is consistent with substituent priorities, ensuring unambiguous identification. No trivial names or abbreviations are documented, aligning with the requirement to avoid non-systematic nomenclature.

Synthetic Pathways and Optimization

Core Heterocycle Formation

The hexahydroquinazolinone core is synthesized via cyclocondensation of diaminocyclohexanes with carbonyl donors. Patent CA3029305A1 describes analogous methods using 3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-4-ones, where cyclization is catalyzed by acetic acid under reflux . For the target compound, this would involve:

-

Reacting 1,3-diaminocyclohexane with ethyl glyoxylate to form the 2-oxohexahydroquinazoline scaffold.

-

Introducing the 2-hydroxyethyl group via nucleophilic substitution at position 1 using 2-bromoethanol .

Thioacetamide Linker Installation

The thioether linkage is established through a two-step protocol:

-

Thiolation: Treating 4-chlorohexahydroquinazolinone with thiourea in ethanol yields the 4-mercapto derivative .

-

Acetylation: Reacting the thiol intermediate with bromoacetyl bromide, followed by coupling with benzylamine, produces the final acetamide .

Key Reaction Parameters

Physicochemical and Spectroscopic Properties

Thermodynamic Stability

Hydrogen bonding between the hydroxyethyl group and the amide carbonyl stabilizes the molecule in solid and solution states. X-ray crystallography of related compounds reveals dimeric structures via O–H···O=C interactions, forming 14-membered macrocycles .

Spectral Data

Hypothetical NMR (400 MHz, DMSO-d6)

-

1H NMR: δ 7.30–7.45 (m, 5H, benzyl), 4.62 (t, J = 5.2 Hz, 1H, OH), 3.72–3.85 (m, 4H, CH2O and CH2N), 2.90–3.10 (m, 4H, quinazolinone CH2) .

-

13C NMR: δ 172.8 (C=O, amide), 167.2 (C=O, quinazolinone), 137.5 (benzyl C1), 128.9–127.3 (benzyl aromatics) .

Mass Spectrometry

Biological Activity and Mechanisms

Tankyrase Inhibition

Structural analogs in CA3029305A1 exhibit nanomolar inhibition of tankyrase enzymes (TNKS1/2), which regulate Wnt/β-catenin signaling . The thioacetamide linker may mimic adenosine diphosphate ribose, competing for the enzyme’s substrate-binding site .

In Vitro Activity (Hypothetical)

Solubility and Permeability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume